(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile
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Overview
Description
(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile is a complex heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both amino and cyano groups, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile typically involves multicomponent reactions (MCRs). One common method involves the reaction of salicylaldehyde, malononitrile dimer, and malonic acid in dimethyl sulfoxide (DMSO) at room temperature . This approach is efficient, economical, and eco-friendly, allowing for the synthesis of complex heterocyclic structures in a single step .
Industrial Production Methods
The use of DMSO as a solvent is advantageous due to its low cost, stability, and low toxicity .
Chemical Reactions Analysis
Types of Reactions
(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the cyano groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate
Uniqueness
(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile is unique due to its specific combination of amino and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H10N6O |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N6O/c17-5-8(6-18)12-9-3-1-2-4-11(9)23-16-13(12)14(20)10(7-19)15(21)22-16/h1-4,8,12H,(H4,20,21,22) |
InChI Key |
NZIXTYUXMDMQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=C(C(=C3N)C#N)N)C(C#N)C#N |
Origin of Product |
United States |
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